(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone core, a quinoxaline moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxyphenylacetic acid with quinoxaline-5-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-Acetyl-L-tryptophan
- 3,5-Dimethyl-1-adamantanol
Uniqueness
What sets (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of structural features. The presence of both the quinoxaline and thiazolidinone moieties provides a distinct chemical reactivity profile and potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H19N3O3S2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S2/c1-27-17-7-6-14(12-18(17)28-2)8-11-25-21(26)19(30-22(25)29)13-15-4-3-5-16-20(15)24-10-9-23-16/h3-7,9-10,12-13H,8,11H2,1-2H3/b19-13- |
InChI Key |
RFHXNPQOHBOOHB-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S)OC |
Origin of Product |
United States |
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